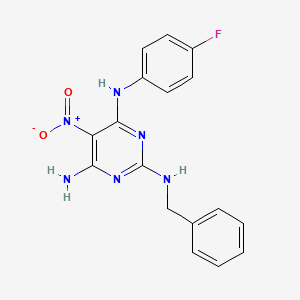

N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine

Description

N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a triamine backbone substituted with a nitro group at position 5, a benzyl group at N2, and a 4-fluorophenyl group at N4. The benzyl and 4-fluorophenyl substituents likely enhance lipophilicity and binding specificity compared to simpler analogs.

Properties

Molecular Formula |

C17H15FN6O2 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

2-N-benzyl-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C17H15FN6O2/c18-12-6-8-13(9-7-12)21-16-14(24(25)26)15(19)22-17(23-16)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,19,20,21,22,23) |

InChI Key |

LWFPKKVHBNDVRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Substitution Reactions: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl and fluorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Benzyl halides, fluorophenyl halides, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine and related pyrimidine derivatives:

Notes:

- *Estimated molecular formula and mass for the target compound based on structural analogs.

- Substituent positions (N2, N4, etc.) and functional groups (NO2, Cl, OCH3) critically influence physicochemical properties and bioactivity.

Key Structural and Functional Insights

Substituent Effects: Benzyl vs. Fluorine vs. Chlorine/Methoxy: The 4-fluorophenyl group offers a balance of electronegativity and moderate steric effects, contrasting with the stronger electron-withdrawing chlorine () or the solubility-enhancing methoxy group () .

Nitro Group vs. Alternatives :

- The 5-nitro group in the target compound may contribute to redox activity or serve as a hydrogen-bond acceptor, unlike the 5-chloro () or 5-nitroso () analogs, which exhibit distinct reactivity profiles .

Biological Relevance :

- Compounds with nitro groups (e.g., ) are frequently explored as kinase inhibitors or antimicrobials due to their ability to interact with ATP-binding pockets or disrupt microbial metabolism .

- The absence of pesticidal data in the evidence suggests the target compound may have a narrower focus in drug development compared to pyrimidine-based agrochemicals () .

Biological Activity

N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H15FN6O2

Molecular Weight: 354.3 g/mol

IUPAC Name: 2-N-benzyl-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Canonical SMILES: C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)N+[O-])N

The compound features a pyrimidine core substituted with a benzyl group and a fluorophenyl group, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Core: Achieved through condensation reactions between aldehydes and amines.

- Introduction of the Nitro Group: Conducted via nitration using concentrated nitric acid and sulfuric acid.

- Attachment of Benzyl and Fluorophenyl Groups: Accomplished through nucleophilic substitution reactions with suitable halides in the presence of a base like potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. This inhibition can lead to reduced cell proliferation, particularly in cancer cells .

- Signaling Pathway Modulation: It may affect signaling pathways involved in apoptosis and cell growth by binding to specific receptors or enzymes.

- DNA/RNA Interaction: The compound can bind to nucleic acids, potentially interfering with transcription and translation processes .

In Vitro Studies

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | EC50 (μM) | Effect |

|---|---|---|

| A549 (Lung) | 10 - 20 | Significant reduction in cell viability |

| MCF-7 (Breast) | 15 - 25 | Moderate anti-proliferative activity |

| HeLa (Cervical) | 5 - 15 | High sensitivity to treatment |

These results indicate that this compound exhibits potent anti-cancer properties at micromolar concentrations.

Case Studies

-

Case Study on Anti-Cancer Activity:

A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in HeLa cells. The treatment resulted in a significant increase in markers associated with programmed cell death after 48 hours of exposure . -

Research on Enzyme Inhibition:

Another investigation focused on the compound's role as a DHFR inhibitor. It was found that at concentrations as low as 10 μM, the compound effectively inhibited DHFR activity by up to 70%, suggesting its potential as a therapeutic agent in diseases reliant on folate metabolism .

Q & A

Q. What are the key synthetic routes for N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step substitution reactions on a pyrimidine core. For example:

- Step 1 : Nitration of the pyrimidine ring at position 5 using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-oxidation.

- Step 2 : Sequential substitution at positions 2, 4, and 6 with benzylamine and 4-fluoroaniline via nucleophilic aromatic substitution (SNAr), requiring anhydrous DMF as a solvent and K₂CO₃ as a base at 80–100°C .

- Critical factors : Solvent polarity, temperature, and steric hindrance from substituents (e.g., benzyl vs. fluoro-phenyl) significantly impact yields (reported 45–65% in similar analogs) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and benzyl groups) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371.34) .

- XRD : Single-crystal X-ray diffraction resolves nitro-group geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .

Q. How do the nitro and fluorophenyl groups influence solubility and stability?

- The nitro group enhances electrophilicity but reduces aqueous solubility (~0.2 mg/mL in PBS), necessitating DMSO or ethanol as co-solvents for biological assays .

- The 4-fluorophenyl group increases lipophilicity (logP ≈ 2.8) and metabolic stability by resisting CYP450-mediated oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine analogs?

Discrepancies in IC₅₀ values (e.g., 5–50 µM in kinase inhibition assays) arise from:

- Experimental design : Variations in cell lines (e.g., HeLa vs. MCF-7), assay duration (24–72 hr), and solvent concentrations (DMSO ≤ 0.1% v/v) .

- Target selectivity : Off-target effects due to nitro-group redox activity can be mitigated by structural analogs (e.g., replacing nitro with cyano groups) .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Docking studies : PyMOL or AutoDock Vina predict interactions with targets like EGFR or CDK2. Key residues (e.g., Lys45 in CDK2) form hydrogen bonds with the triamine moiety .

- MD simulations : Reveal conformational flexibility of the benzyl group, which affects binding kinetics (kₐ ≈ 10⁵ M⁻¹s⁻¹) .

Q. What crystallization conditions produce diffraction-quality crystals for structural analysis?

- Solvent system : Slow evaporation of a 1:2 DCM/hexane mixture at 4°C yields monoclinic crystals (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å .

- Data collection : Synchrotron radiation (λ = 0.71073 Å) at 100 K resolves intermolecular N–H⋯O bonds (2.8–3.1 Å) critical for lattice stability .

Q. What mechanisms underlie its potential pharmacological effects, and how are they validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.